3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile
Overview
Description
“3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile” is a chemical compound with the molecular formula C16H19N3O . It is used in scientific research due to its unique structure, which allows for diverse applications, ranging from drug discovery to material synthesis.
Synthesis Analysis
The synthesis of this compound is detailed in various patents. For instance, the patent WO2018038680A1 describes processes for preparing olaparib, a drug used in cancer treatment, which involves the use of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a benzonitrile group attached to a piperazine ring, which is further connected to a cyclopropanecarbonyl group . The exact mass of the molecule is 222.136827821 g/mol .Scientific Research Applications
Antiviral and Antimicrobial Activities
- Piperazine derivatives, including compounds structurally similar to 3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile, have shown significant biological interest. For example, certain urea and thiourea derivatives of piperazine doped with Febuxostat demonstrated promising antiviral and antimicrobial activities (Reddy et al., 2013).
Hepatitis C Virus Inhibition
- A study on 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives found them to be effective inhibitors of the Hepatitis C Virus (HCV), with one compound, L0909, showing promise as an HCV entry inhibitor (Jiang et al., 2020).
Bacterial Biofilm and MurB Inhibitors
- Novel bis(pyrazole-benzofuran) hybrids possessing piperazine linker, including a derivative with a structure related to this compound, have shown effectiveness as bacterial biofilm inhibitors and MurB enzyme inhibitors (Mekky & Sanad, 2020).
CGRP Receptor Antagonism
- Piperazine derivatives have been used in the synthesis of potent calcitonin gene-related peptide (CGRP) receptor antagonists, which are relevant in the treatment of migraine and other disorders (Cann et al., 2012).
PD-1/PD-L1 Inhibitors
- Piperazine-benzonitrile derivatives have been evaluated as inhibitors of the PD-1/PD-L1 interaction, which is a crucial target in cancer immunotherapy. One such compound demonstrated significant inhibitory activity (Narva et al., 2020).
Anti-Tubercular Activity
- Certain piperazine-benzonitrile derivatives have been found to exhibit anti-tubercular activity against Mycobacterium tuberculosis, suggesting potential in treating tuberculosis (Naidu et al., 2016).
Mechanism of Action
Target of Action
The primary target of the compound 3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile is the mammalian enzyme PARP (a 113-kDa multidomain protein) which has been implicated in the signaling of DNA damage .
Mode of Action
The compound this compound interacts with its target, the PARP enzyme, by inhibiting its ability to recognize and rapidly bind to DNA single or double strand breaks . This interaction results in the modulation of DNA repair and other processes .
Biochemical Pathways
The action of this compound affects the formation of poly (ADP-ribose) chains within the cellular nucleus . This impacts a variety of DNA-related functions including gene amplification, cell division, differentiation, apoptosis, DNA base excision repair, and also effects on telomere length and chromosome stability .
Result of Action
The molecular and cellular effects of the action of this compound include the modulation of DNA repair and other processes . This can lead to changes in gene amplification, cell division, differentiation, apoptosis, DNA base excision repair, and also effects on telomere length and chromosome stability .
Properties
IUPAC Name |
3-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c17-11-13-2-1-3-14(10-13)12-18-6-8-19(9-7-18)16(20)15-4-5-15/h1-3,10,15H,4-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINYORXKGXJFOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=CC(=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649712 | |
Record name | 3-{[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918482-06-1 | |
Record name | 3-{[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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